ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a tetrazole ring, and a bromophenyl group
Mechanism of Action
Target of Action
Similar compounds containing piperazine rings have been found to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Mode of Action
Compounds containing piperazine rings are known to enhance favorable interaction with macromolecules . This is due to their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Biochemical Pathways
Derivatives of piperazine have been found to exhibit a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing piperazine rings have been found to exhibit antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to increase yield and efficiency . These methods allow for the large-scale production of the compound while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the bromophenyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can introduce various functional groups at the bromophenyl position .
Scientific Research Applications
Ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is unique due to the presence of both a tetrazole ring and a bromophenyl group, which confer specific biological activities and chemical reactivity. The combination of these functional groups with the piperazine ring enhances its potential as a versatile compound in various scientific and industrial applications .
Biological Activity
Ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is a compound of interest due to its unique structure and potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a piperazine ring, a tetrazole moiety, and a bromophenyl group. The synthesis typically involves the formation of the tetrazole ring through cyclization reactions followed by the introduction of the piperazine and ethyl carboxylate groups.
Synthetic Route Overview:
- Formation of Tetrazole : The tetrazole ring is formed via cyclization of an appropriate nitrile with sodium azide.
- Bromophenyl Introduction : A brominated aromatic compound is used in a substitution reaction to introduce the bromophenyl group.
- Piperazine Attachment : The piperazine moiety is added through nucleophilic substitution.
Pharmacological Potential
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of tetrazoles exhibit significant antimicrobial properties, making them candidates for developing new antimicrobial agents.
- Anticancer Activity : Research indicates that compounds with similar structures demonstrate potent anticancer effects against various cancer cell lines, including breast cancer . The mechanism often involves inhibition of key signaling pathways related to cell proliferation and survival.
- Anti-inflammatory Effects : Some studies suggest that tetrazole derivatives can modulate inflammatory responses, potentially useful in treating inflammatory diseases .
This compound likely interacts with specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition : The tetrazole ring can mimic carboxylic acids, facilitating binding to enzyme active sites, which may inhibit enzymatic activity crucial for disease progression.
- Hydrophobic Interactions : The bromophenyl group enhances binding affinity through hydrophobic interactions, which may increase the compound's efficacy against target proteins.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics. The study highlighted its potential as a lead compound for further development in cancer therapy.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 15 | Apoptosis induction |
Doxorubicin | MCF-7 | 20 | DNA intercalation |
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.
Properties
IUPAC Name |
ethyl 4-[2-(4-bromophenyl)tetrazole-5-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN6O3/c1-2-25-15(24)21-9-7-20(8-10-21)14(23)13-17-19-22(18-13)12-5-3-11(16)4-6-12/h3-6H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDUJZBTGHDKGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.